molecular formula C13H18N2 B11450874 1-ethyl-2-(2-methylpropyl)-1H-benzimidazole

1-ethyl-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11450874
M. Wt: 202.30 g/mol
InChI Key: NKPVFVHCDZWPNB-UHFFFAOYSA-N
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Description

1-Ethyl-2-isobutyl-1H-1,3-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The unique structure of 1-ethyl-2-isobutyl-1H-1,3-benzimidazole makes it an interesting subject for research and application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-isobutyl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with isobutyraldehyde in the presence of an acid catalyst, followed by alkylation with ethyl iodide.

Industrial Production Methods: Industrial production of 1-ethyl-2-isobutyl-1H-1,3-benzimidazole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-isobutyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: N-oxides of 1-ethyl-2-isobutyl-1H-1,3-benzimidazole.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-Ethyl-2-isobutyl-1H-1,3-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biological molecules.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. 1-Ethyl-2-isobutyl-1H-1,3-benzimidazole is investigated for its potential therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-2-isobutyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to DNA or RNA and inhibit their function. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    1-Methylbenzimidazole: Used as an electrolyte additive in dye-sensitized solar cells.

    2-Phenylbenzimidazole: Known for its anticancer activity.

    1,2,4-Trisubstituted Imidazoles: Used in various pharmaceutical applications.

Uniqueness: 1-Ethyl-2-isobutyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-ethyl-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C13H18N2/c1-4-15-12-8-6-5-7-11(12)14-13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

NKPVFVHCDZWPNB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC(C)C

Origin of Product

United States

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